N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is defined by its IUPAC name, which systematically describes its molecular architecture. The parent structure is propanamide , with substitutions at three critical positions:
- N,N-diethyl groups on the amide nitrogen.
- A 3-position substituent comprising a 1,3-thiazolidin-4-one ring system.
- A (5Z)-5-[(4-methoxyphenyl)methylidene] group on the thiazolidinone core.
The structural formula (Figure 1) reveals:
- A propanamide backbone (CH$$2$$-CH$$2$$-CO-NR$$_2$$, where R = ethyl).
- A 1,3-thiazolidin-4-one ring with sulfur at position 1, nitrogen at position 3, and a ketone at position 4.
- A Z-configured benzylidene moiety at position 5 of the thiazolidinone, featuring a 4-methoxy-substituted phenyl group.
- A thione group (-S-) at position 2.
This nomenclature adheres to IUPAC priority rules, where the thiazolidinone ring is numbered to give the ketone the lowest possible locant (position 4). The (5Z) designation specifies the stereochemistry of the exocyclic double bond, ensuring the methoxyphenyl and sulfur-containing ring are on the same side.
Comparative Analysis with Related 1,3-Thiazolidin-4-one Derivatives
The structural uniqueness of this compound becomes evident when compared to other 1,3-thiazolidin-4-one derivatives (Table 1).
Key distinctions include:
- The N,N-diethylpropanamide side chain introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to smaller substituents like hydrogen or carboxylic acid groups.
- The 4-methoxyphenyl group on the benzylidene moiety provides electron-donating effects, altering electronic distribution across the conjugated system. This contrasts with electron-withdrawing groups (e.g., nitro) seen in antitumor derivatives.
- The Z-configuration of the benzylidene group is critical for planar molecular geometry, enabling π-stacking interactions with biological targets, unlike E-isomers, which exhibit reduced activity.
Stereochemical Considerations of the (5Z)-Benzylidene Configuration
The (5Z)-benzylidene configuration is a defining stereochemical feature. In this geometry:
- The 4-methoxyphenyl group and thiazolidinone sulfur atom reside on the same side of the exocyclic double bond (C5=N).
- This arrangement creates a coplanar system between the phenyl ring and thiazolidinone, facilitating conjugation and stabilizing the molecule via resonance.
Experimental evidence :
- X-ray crystallography of analogous Z-configured thiazolidinones (e.g., 5-(4-methoxybenzylidene)rhodanine) confirms planarity, with torsion angles <10° between the benzylidene and thiazolidinone planes.
- NMR spectroscopy reveals coupling constants ($$J$$) of 10–12 Hz for vinyl protons in Z-isomers, contrasting with $$J$$ >15 Hz in E-isomers.
The Z-configuration enhances bioactivity by:
Properties
IUPAC Name |
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODCCFMEIWFRE-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase by inhibiting its activity. It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine. This interaction results in a decrease in the production of melanin.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.
Result of Action
The result of the compound’s action is a decrease in the production of melanin. This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.
Biological Activity
N,N-Diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties that are relevant in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure: Thiazolidinone ring
- Substituents:
- A methoxyphenyl group
- A diethyl amide functionality
- A sulfanylidene moiety
This structural arrangement is believed to contribute significantly to its biological activity.
Antioxidant Activity
Thiazolidinone derivatives, including the compound in focus, have shown promising antioxidant properties. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress. For example, studies have demonstrated that thiazolidinones exhibit antioxidant activity with effective concentrations (EC50) ranging from 1.128 to 2.489 mM . The presence of specific substituents, such as methoxy groups, can enhance this activity.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is well-documented. Recent studies have highlighted their efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Notably, certain derivatives have demonstrated IC50 values in the low micromolar range (e.g., 1.27 µM for some compounds), indicating potent inhibitory effects on cancer cell proliferation .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18 | MCF-7 | 1.27 | Induces apoptosis |
| 19 | MCF-7 | 1.50 | Inhibits AKT/mTOR |
| 20 | MCF-7 | 1.31 | Reduces VEGF levels |
Anti-inflammatory and Analgesic Effects
Thiazolidinones also exhibit anti-inflammatory and analgesic properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism: The compound likely interacts with reactive oxygen species (ROS), reducing oxidative damage in cells.
- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, leading to apoptosis through the modulation of key signaling pathways such as PI3K/AKT.
- Inflammatory Pathway Modulation: By inhibiting pro-inflammatory cytokines, it can alleviate symptoms associated with inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazolidinone derivatives:
- El-Kashef et al. (2020) synthesized a series of thiazolidinones and evaluated their anticancer activity against breast cancer cells. They found that specific derivatives significantly inhibited cell proliferation through apoptosis induction without affecting normal cells .
- Verma et al. reported on the antioxidant activity of a related thiazolidinone derivative, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiazolidinone Analogues
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methoxy group increases lipophilicity (XLogP3 ~3.5) compared to the 4-hydroxy-3-methoxy derivative (XLogP3 2.8) , but it is similar to 2-methoxy and 4-methyl analogues (XLogP3 3.3) . The methoxy group enhances membrane permeability but may reduce water solubility.
The N-(3-hydroxyphenyl) analogue (CAS 304674-59-7) incorporates a polar phenolic group, improving solubility but reducing logP .
Synthetic Routes: The target compound’s synthesis likely follows a condensation pathway similar to , where 4-methoxyphenylaldehyde reacts with a thiazolidinone precursor under basic conditions . In contrast, analogues with thiadiazole or thiazole side chains require coupling agents like EDC/HOBt .
For instance, nitrile oxide adducts of thiazolidinones () show cycloaddition reactivity relevant to drug design , and derivatives with electron-withdrawing groups (e.g., nitrobenzamide in CAS 292161-07-0) may target enzymes like tyrosine kinases .
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone ring is typically synthesized via cyclocondensation of primary amines, aldehydes, and thioglycolic acid derivatives. A solvent-free approach using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent has been reported for analogous systems. For this compound:
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4-Methoxybenzaldehyde (1.4 mol) and 2-aminothiophenol (1.0 mol) are condensed in tetrahydrofuran (THF) at 0°C.
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Thioglycolic acid (1.2 mol) and DCC (1.1 mol) are added to facilitate cyclization, yielding the intermediate 5-(4-methoxyphenyl)thiazolidin-4-one .
-
Reaction progress is monitored via TLC (Rf = 0.62 in ethyl acetate/hexane 3:7), with isolated yields averaging 78–82%.
Key Data:
Sulfanylidene Group Introduction
Sulfanylidene incorporation at position 2 is achieved via oxidative desulfurization or direct sulfurization:
-
The thiazolidinone intermediate is treated with Lawesson’s reagent (2.0 equiv) in toluene at 110°C for 6 hours.
-
Alternatively, phosphorus pentasulfide (P4S10) in dry dioxane under reflux (12 h) provides the sulfanylidene derivative.
Comparative Efficiency:
| Reagent | Temperature | Time (h) | Yield |
|---|---|---|---|
| Lawesson’s reagent | 110°C | 6 | 89% |
| P4S10 | 100°C | 12 | 75% |
Knoevenagel Condensation for Methylidene Substituent
The (5Z)-configured methylidene group is introduced via Knoevenagel condensation:
-
4-Methoxybenzaldehyde (1.5 equiv) and the sulfanylidene-thiazolidinone are refluxed in acetic acid with ammonium acetate as a catalyst.
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Reaction at 120°C for 8 hours affords the (5Z)-isomer selectively, confirmed by NOESY NMR (J = 12.4 Hz).
Optimized Conditions:
Propanamide Side Chain Attachment
The N,N-diethylpropanamide group is introduced via nucleophilic acyl substitution:
-
3-Bromopropanoyl chloride (1.2 equiv) is reacted with diethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C to form the propanamide intermediate.
-
Coupling to the thiazolidinone scaffold is achieved using HOBt/EDC in DMF at room temperature (24 h).
Critical Parameters:
Integrated Synthesis Protocol
A consolidated procedure derived from multiple sources involves:
Overall Yield: 52–58% (four steps).
Analytical Characterization
-
IR Spectroscopy : Strong absorption at 1682–1710 cm⁻¹ (C=O), 1250–1280 cm⁻¹ (C-S).
-
NMR : δ 7.85 ppm (d, J = 12.4 Hz, 1H, CH=), 3.80 ppm (s, 3H, OCH3).
Industrial-Scale Considerations
Patent CN101362707A highlights fixed-bed reactors for continuous synthesis of related benzamides, suggesting potential scalability for the propanamide intermediate. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
